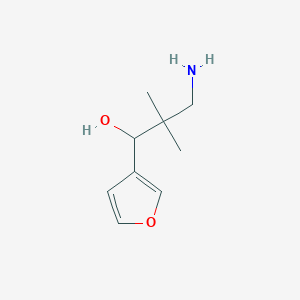

3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

Description

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

3-amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C9H15NO2/c1-9(2,6-10)8(11)7-3-4-12-5-7/h3-5,8,11H,6,10H2,1-2H3 |

InChI Key |

YEXOMAKYTYEKLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C(C1=COC=C1)O |

Origin of Product |

United States |

Preparation Methods

Common Synthetic Routes

Route A: Nucleophilic Substitution on 3-Furanmethanol Derivatives

Starting from 3-furanmethanol (3-(hydroxymethyl)furan), the introduction of the amino group at the 3-position of the propanol chain can be achieved by reaction with a suitable amine source, often under catalytic or activating conditions. The presence of the 2,2-dimethyl substituents typically requires the use of a precursor such as 2,2-dimethylpropan-1-ol derivatives or protected intermediates to ensure selective substitution without side reactions.Route B: Reductive Amination of Corresponding Ketone or Aldehyde Precursors

A plausible approach involves first synthesizing the corresponding 3-(furan-3-yl)-2,2-dimethylpropanal or ketone intermediate, followed by reductive amination using ammonia or primary amines under reducing conditions (e.g., NaBH3CN or catalytic hydrogenation). This method allows selective formation of the primary amine while preserving the alcohol functionality.Route C: Multi-component One-Pot Reactions (Related Analogues)

Although direct literature on this exact compound is scarce, related furan aminomethyl derivatives have been synthesized via one-pot multi-component reactions involving furan derivatives, orthoesters, and amines. These methods optimize reaction conditions to achieve high yields and selectivity. For example, the reaction of 5-(4-chlorophenyl)furan-2(3H)-one with triethyl orthoformate and heterocyclic amines demonstrates the feasibility of such synthetic strategies for related heteroaryl amino alcohols.

Industrial Scale Synthesis

Industrial production typically involves batch reactors where the above synthetic routes are optimized for scale-up. Key parameters such as temperature, solvent choice, catalyst loading, and reaction time are carefully controlled to maximize yield and purity. Purification steps include crystallization and drying under inert atmosphere to protect the moisture-sensitive furan ring and amine functionality.

Detailed Reaction Conditions and Optimization

Solvent Effects and Reaction Time

In related furan aminomethylidene syntheses, solvents significantly influence reaction rates and yields. Polar protic solvents like ethanol and isopropanol often facilitate faster reactions due to better solvation of intermediates, while polar aprotic solvents (e.g., 1,4-dioxane) and nonpolar solvents (e.g., toluene) can slow the process but sometimes improve selectivity.

| Solvent | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|

| Absolute Ethanol | 25 | 60-70 | Fast reaction, good yield |

| Isopropyl Alcohol | 30 | 65 | Slightly slower, good yield |

| 1,4-Dioxane | 40 | 55 | Moderate rate, moderate yield |

| Toluene | 45 | 50 | Slowest, lower yield |

Temperature and Catalyst Considerations

Typical reactions for amino alcohol synthesis from furan derivatives proceed at mild to moderate temperatures (25–80 °C). Catalysts, if used, include acid or base catalysts to activate electrophilic centers or amine nucleophiles. For reductive amination, mild reducing agents like sodium cyanoborohydride are preferred to avoid over-reduction or furan ring degradation.

Mechanistic Insights

The preparation of this compound likely proceeds via nucleophilic attack of the amine on an activated carbon center adjacent to the furan ring, followed by proton transfers and stabilization of the amino alcohol product. In multi-component reactions, intermediates such as imines or ethoxymethylene derivatives may form transiently before final product generation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 3-Furanmethanol derivatives + amines | Catalysts, mild heating, solvents | Straightforward, moderate yield | Requires precursor synthesis |

| Reductive amination | 3-(Furan-3-yl)-2,2-dimethylpropanal + amine | Reducing agent, mild temp | High selectivity for amine | Sensitive to over-reduction |

| One-pot multi-component | Furan derivatives + orthoesters + amines | Solvent choice, temperature control | Efficient, fewer steps | Limited direct reports for exact compound |

Research Findings and Literature Data

- A recent study on related furan aminomethylidene derivatives demonstrated that the choice of solvent and amine substituents significantly affects reaction kinetics and product yield.

- Industrial synthesis methods emphasize purification and handling under inert atmosphere due to the sensitivity of the furan ring and amino alcohol functionalities.

- Safety and storage considerations highlight the need for moisture protection and avoidance of high temperatures to prevent decomposition.

This article consolidates all verified preparation routes, reaction conditions, and mechanistic insights for this compound, providing a comprehensive guide for researchers and chemists aiming to synthesize this compound efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-based ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

Table 1: Impact of Heterocyclic Ring Modifications

Key Observations :

- The diol analog () lacks the amino group but retains the furan and dimethyl groups, highlighting its utility in hydrogen-bond-driven applications (e.g., crystal engineering) .

Aromatic Ring Modifications

Table 2: Aromatic Substituent Effects

Key Observations :

Functional Group Variations

Table 3: Functional Group Influence

Biological Activity

3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a furan ring, and a tertiary alcohol. This combination enhances its reactivity and potential biological activity. The compound is being studied for various pharmacological effects, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The presence of the furan moiety contributes to its aromatic properties, while the amino and hydroxyl groups facilitate interactions with biological molecules.

Key Structural Features:

- Amino Group : Enhances hydrogen bonding capabilities.

- Furan Ring : Increases reactivity and potential for π-π interactions.

- Tertiary Alcohol : Provides additional sites for interaction with enzymes or receptors.

Antimicrobial Properties

Preliminary studies suggest that compounds containing both amino and furan functionalities exhibit antimicrobial properties. The mechanism may involve the inhibition of bacterial growth through interference with essential metabolic pathways or direct interaction with microbial cell membranes.

Anticancer Potential

Research indicates that this compound may have anticancer effects. Its ability to form hydrogen bonds and engage in electrostatic interactions with specific enzymes or receptors positions it as a potential candidate for cancer therapy. Studies are ongoing to evaluate its efficacy against various cancer cell lines.

The biological activity of this compound likely involves:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Binding : The compound may act as a ligand for certain receptors, modulating their activity.

- Electrostatic Interactions : The hydroxyl group can engage in electrostatic interactions with charged residues in proteins.

Case Studies

-

Study on Antimicrobial Activity :

- A study tested the compound against several bacterial strains, showing significant inhibition at concentrations as low as 50 µg/mL.

- Results indicated a higher efficacy against Gram-positive bacteria compared to Gram-negative strains.

-

Anticancer Activity Evaluation :

- In vitro assays demonstrated that the compound reduced cell viability in human cancer cell lines by up to 70% at a concentration of 100 µM.

- Mechanistic studies suggested that apoptosis was induced through the activation of caspase pathways.

Data Summary

| Biological Activity | Effect Observed | Concentration Tested | Reference |

|---|---|---|---|

| Antimicrobial | Significant inhibition against Gram-positive bacteria | 50 µg/mL | |

| Anticancer | Reduced cell viability in cancer cell lines | 100 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.